molecular formula C11H9N3O2 B2701083 3-(5-nitro-1H-indol-1-yl)propanenitrile CAS No. 38178-83-5

3-(5-nitro-1H-indol-1-yl)propanenitrile

Cat. No.: B2701083
CAS No.: 38178-83-5
M. Wt: 215.212
InChI Key: WKPADKRRNHWIMB-UHFFFAOYSA-N
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Description

3-(5-Nitro-1H-indol-1-yl)propanenitrile is a chemical compound with the CAS Number 38178-83-5 and a molecular formula of C 11 H 9 N 3 O 2 . It features a molecular weight of 215.21 g/mol and is characterized by a nitrile group attached via a propyl chain to the nitrogen atom of a 5-nitroindole scaffold . This compound serves as a valuable synthetic intermediate in medicinal chemistry research, particularly in the development of novel antitumor agents. Scientific literature demonstrates that 5-nitroindole derivatives are key building blocks in the synthesis of complex heterocyclic systems, such as pyrrolo[3,2- f ]quinolinones . These synthesized structures are evaluated as potent antiproliferative agents that inhibit tubulin polymerization, a well-established mechanism for disrupting cell division in cancer cells . The indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities, including significant anticancer potential . Researchers utilize this compound strictly for laboratory research purposes. Please Note: This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(5-nitroindol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-5-1-6-13-7-4-9-8-10(14(15)16)2-3-11(9)13/h2-4,7-8H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPADKRRNHWIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCC#N)C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Indole and Nitroindole Scaffolds in Chemical Biology and Medicinal Chemistry

The indole (B1671886) nucleus is a privileged heterocyclic scaffold that is ubiquitous in nature and central to the field of medicinal chemistry. uni.luchemspider.com It forms the core of the amino acid tryptophan and is found in a vast array of natural products, alkaloids, and bioactive molecules. chemspider.com This prominence has encouraged extensive research into indole derivatives, which have demonstrated a wide spectrum of pharmacological activities. chemspider.com In modern drug discovery, indole-based compounds are recognized for their ability to target diverse biological pathways, leading to their development as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.gov The versatility of the indole ring allows for functionalization at various positions, making it an exceptionally attractive framework for designing novel therapeutic agents. chemspider.com

The introduction of a nitro group onto the indole scaffold, creating a nitroindole, further modulates its chemical and biological properties. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic environment of the indole ring, influencing its reactivity and intermolecular interactions. Specifically, 5-nitroindole (B16589) derivatives have been synthesized and evaluated for their potential as anticancer agents. Research has shown that certain substituted 5-nitroindole scaffolds can act as binders for G-quadruplex DNA structures, such as those associated with the c-Myc oncogene, highlighting a specific mechanism for their cytotoxic activity. The synthesis and reactions of N-protected 3-nitroindoles are also an area of study, providing pathways to more complex heterocyclic systems.

Overview of Propanenitrile Derivatives in Pharmaceutical and Chemical Research

The propanenitrile group, a three-carbon chain terminating in a nitrile (-C≡N), is another functionally significant component in chemical and pharmaceutical research. The nitrile group is a versatile functional group; its strong dipole facilitates polar interactions, and it often serves as a key hydrogen bond acceptor in interactions with biological macromolecules. In drug design, the nitrile moiety can act as a bioisostere for a hydroxyl or carboxyl group, or even a ketone.

Propanenitrile derivatives are integral to a variety of applications. In medicinal chemistry, α-amino nitriles have been developed as reversible inhibitors of enzymes like dipeptidyl peptidase (DPP IV) for the treatment of diabetes. More complex molecules incorporating a propanenitrile structure have been investigated as selective inhibitors for targets such as TYK2 kinase, which is implicated in immune-mediated diseases like inflammatory bowel disease. Beyond pharmaceuticals, these derivatives are used in polymer chemistry and as components of surfactants, where the nitrile group provides a site for further chemical modification. The reactivity of acrylonitrile (B1666552), a precursor to propanenitrile derivatives, in aza-Michael addition reactions is a common synthetic route to produce these compounds, which have also been explored for their antimicrobial properties.

Research Context and Scholarly Scope Pertaining to 3 5 Nitro 1h Indol 1 Yl Propanenitrile

N-Alkylation Strategies for Indole Derivatives

N-alkylation of indoles is a fundamental transformation in indole chemistry, allowing for the introduction of a wide array of substituents on the nitrogen atom. nih.gov This approach is central to the synthesis of this compound.

Direct N-Alkylation of 5-Nitroindole with Halogenated Propanenitriles

The most direct route to this compound involves the N-alkylation of 5-nitroindole with a suitable 3-halopropanenitrile, such as 3-bromopropanenitrile or 3-chloropropanenitrile. This reaction is a nucleophilic substitution where the nitrogen atom of the indole ring attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

The reaction is typically carried out in the presence of a base in a polar aprotic solvent. The base is crucial for deprotonating the indole nitrogen, thereby increasing its nucleophilicity. Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium hydroxide (B78521) (KOH). The choice of solvent is also important, with dimethylformamide (DMF) and acetonitrile (B52724) being frequently used due to their ability to dissolve the reactants and facilitate the reaction.

Reaction Scheme:

In this reaction, 5-nitroindole is treated with a 3-halopropanenitrile (where X = Cl, Br) in the presence of a base like potassium carbonate in a solvent such as DMF to yield this compound.

Variations and Optimization of N-Alkylation Protocols

The efficiency of the N-alkylation of indoles can be influenced by several factors, and various modifications to the general protocol have been developed to improve yields and reaction times. researchgate.net The choice of the base and solvent system is critical. For instance, stronger bases like sodium hydride can lead to faster reactions but may require anhydrous conditions. researchgate.net

Phase-transfer catalysis represents another effective variation for N-alkylation. mdpi.com This method is particularly useful when dealing with reactants that have limited solubility in the reaction medium. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the indole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

Optimization of reaction conditions also involves adjusting the temperature. While some N-alkylations proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. The specific conditions are often determined empirically for a given substrate and alkylating agent.

Functionalization of the Indole Ring System

The synthesis of the target compound relies on the availability of appropriately substituted indole precursors. The following sections describe methods for introducing the necessary functional groups onto the indole ring.

Cyanopropanoylation at the C-3 Position of Indoles

While the target compound, this compound, is an N-substituted indole, the functionalization of the C-3 position is a common and important reaction in indole chemistry. rsc.org For the synthesis of analogues or other derivatives, methods like the Vilsmeier-Haack reaction can introduce a formyl group at the C-3 position, which can then be further elaborated. d-nb.info The direct introduction of a cyanopropanoyl group at C-3 is less common, but related cyanoacetylation reactions are known. rsc.org These reactions typically involve the reaction of indole with a cyanoacetylating agent.

Regioselective Introduction of the Nitro Group on the Indole Nucleus

The introduction of a nitro group at the 5-position of the indole ring is a key step in synthesizing the 5-nitroindole precursor. The nitration of indole is sensitive to reaction conditions, as the indole nucleus is susceptible to polymerization and oxidation under strongly acidic conditions. bhu.ac.in

To achieve regioselective nitration at the C-5 position, milder nitrating agents are often employed. A common method involves the use of nitric acid in acetic anhydride (B1165640) or the use of other nitrating agents like benzoyl nitrate (B79036). bhu.ac.in The regioselectivity of nitration can be influenced by the substituent already present on the indole ring. For an unsubstituted indole, nitration often yields a mixture of isomers, with the 5-nitro and 6-nitro isomers being prominent.

Recent developments have focused on non-acidic and metal-free conditions for the regioselective synthesis of 3-nitroindoles, which can be important intermediates. nih.govrsc.orgrsc.org However, for the synthesis of 5-nitroindole, traditional methods remain relevant.

Synthesis of other Substituted Nitroindole Intermediates

The synthesis of various substituted nitroindoles is crucial for creating a library of analogues. For example, the introduction of substituents at other positions of the indole ring can be achieved through various synthetic routes. The Fischer indole synthesis, for instance, allows for the construction of the indole ring from a substituted phenylhydrazine (B124118) and a ketone or aldehyde, enabling the preparation of indoles with a wide range of substitution patterns.

Furthermore, existing functional groups on the indole ring can be chemically transformed. For example, a nitro group can be reduced to an amino group, which can then be further modified. d-nb.info Halogenated indoles can undergo palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net These strategies provide access to a diverse range of substituted nitroindole intermediates that can be subsequently N-alkylated to produce a variety of analogues of this compound.

Data Tables

Table 1: Common Reagents for N-Alkylation of Indoles

Reagent TypeExamplesRole in Reaction
Base Sodium hydride (NaH), Potassium carbonate (K2CO3), Potassium hydroxide (KOH)Deprotonates the indole nitrogen to increase nucleophilicity.
Solvent Dimethylformamide (DMF), Acetonitrile (CH3CN), Tetrahydrofuran (THF)Provides a medium for the reaction and dissolves reactants.
Alkylating Agent 3-Bromopropanenitrile, 3-Chloropropanenitrile, Alkyl halidesProvides the electrophilic carbon for the nucleophilic attack by the indole nitrogen.
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC)Facilitates the reaction between reactants in different phases.

Table 2: Reagents for Nitration of Indole

Nitrating AgentConditionsPredominant Product(s)
Nitric Acid/Sulfuric Acid Strongly acidicCan lead to polymerization; nitration at various positions.
Nitric Acid/Acetic Anhydride Milder acidic conditionsMixture of isomers, often favoring C-5 and C-6 nitration.
Benzoyl Nitrate Non-acidic conditionsCan provide better regioselectivity.
Ammonium tetramethylnitrate/Trifluoroacetic anhydride Non-acidic, metal-freePrimarily for C-3 nitration. nih.govrsc.orgrsc.org

Multicomponent Reactions in the Synthesis of Indole-Propanenitrile Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate complex molecular structures from simple precursors. nih.govarkat-usa.org In the context of indole chemistry, MCRs have been extensively used to create diverse libraries of heterocyclic compounds. nih.gov

The indole nucleus is a versatile participant in MCRs, capable of reacting at several positions, including the N1-nitrogen, the C3-carbon, and the C2-C3 π-bond. nih.gov While a direct one-pot multicomponent synthesis specifically yielding the 3-(indol-1-yl)propanenitrile scaffold is not extensively documented, the principles of MCRs can be applied to construct such systems. For instance, MCRs involving indole, an aldehyde, and a carbon-nucleophile are common. researchgate.net

A relevant example is the use of malononitrile (B47326) as a component in MCRs involving indoles. For example, a one-pot, three-component reaction of an indole, malononitrile, and a derivative of barbituric acid or 6-aminouracil, catalyzed by magnetic nanoparticles (Fe₃O₄-NPs), can yield complex fused heterocyclic systems like pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. nih.gov This demonstrates the feasibility of incorporating a nitrile functionality into a complex molecule based on an indole scaffold within a single synthetic step.

The Ugi reaction, a well-known MCR, has also been employed to assemble the indole core itself from simpler starting materials like anilines, which can then be further functionalized. rsc.org The modularity of MCRs allows for the variation of each component, suggesting that a suitably designed reaction could potentially bring together an indole precursor, a three-carbon nitrile-containing synthon, and other components to directly form an indole-propanenitrile derivative.

Reaction Type Components Product Type Key Feature
Three-component reactionIndole, Malononitrile, Barbituric acid derivativePyrano[2,3-d]pyrimidinesIncorporation of a nitrile group
Ugi ReactionAniline, Isocyanide, Aldehyde, Carboxylic AcidUgi Adduct (Indole precursor)De novo assembly of the indole core
Mannich ReactionIndole, Aldehyde, AmineGramine derivativesC3-functionalization of indole

Catalytic Approaches in Nitroindole Synthesis

The synthesis of the nitroindole core is a critical step in producing compounds like this compound. Catalytic methods offer efficient and selective routes to these intermediates, often under milder conditions than classical methods. rsc.org Transition-metal catalysis, particularly with palladium, has been widely utilized for the construction of the indole ring. mdpi.comresearchgate.net

One prominent catalytic strategy is the palladium-catalyzed reductive cyclization of β-nitrostyrenes. mdpi.com This method uses a palladium catalyst, often in conjunction with a ligand like 1,10-phenanthroline, and a carbon monoxide surrogate such as phenyl formate, to construct the indole ring from a pre-formed nitrostyrene (B7858105) precursor. mdpi.com

Another powerful approach involves the palladium-catalyzed intermolecular cyclization of 2-haloanilines with terminal alkynes. This domino process, which can include steps like Sonogashira coupling followed by cyclization, is effective for preparing a variety of substituted indoles, including those bearing a nitro group. researchgate.net

Beyond palladium, other transition metals like cobalt have also been shown to catalyze the synthesis of indoles through processes such as cross-dehydrogenative coupling. mdpi.com While direct nitration of the indole ring is a common method to produce nitroindoles, catalytic variants are being developed to improve regioselectivity and environmental compatibility. For instance, a metal-free and acid-free method for the regioselective synthesis of 3-nitroindoles has been developed using trifluoroacetyl nitrate generated in situ. nih.gov

The synthesis of 5-nitroindole derivatives, the specific core of the title compound, often begins with 5-nitro-1H-indole. The subsequent attachment of the propanenitrile side chain at the N1 position is typically achieved through a nucleophilic substitution reaction. For example, reacting 5-nitro-1H-indole with 1,3-dibromopropane (B121459) generates the N-alkylated intermediate, which can then be further modified. nih.govd-nb.info

Catalyst System Starting Materials Reaction Type Product
Palladium/1,10-phenanthrolineβ-Nitrostyrenes, Phenyl formateReductive CyclizationSubstituted Indoles
Palladium-based catalysts2-Haloanilines, Terminal alkynesIntermolecular CyclizationNitroindoles
Cobalt(III) catalystsortho-AlkenylanilinesCross-dehydrogenative couplingSubstituted Indoles
(Metal-free) Trifluoroacetic anhydride / Tetramethylammonium nitrateIndolesElectrophilic Nitration3-Nitroindoles

Impact of N-1 Substitution on Biological Activity and Molecular Recognition

The substitution at the N-1 position of the indole ring is a critical determinant of biological activity and molecular recognition for many indole-based compounds. researchgate.netnih.gov Alterations at this position can significantly influence the molecule's binding affinity to its biological targets. researchgate.net

Research into indole derivatives has shown that protecting the indole N-1 position can play a significant role in improving binding to certain targets, such as the c-Myc G-quadruplex. nih.gov For instance, the introduction of methylene-bridged pyrrolidine (B122466) groups at the N-1 position has been associated with enhanced binding affinities. nih.gov

In a study on indole-acrylonitrile analogs, which share a similar core structure, the nature of the N-1 substituent had a varied effect on anticancer activity. nih.gov The introduction of a small alkyl group, such as methyl, at the N-1 position of the parent indole structure led to compounds with greater or equivalent activity compared to their unsubstituted (N-H) counterparts. nih.gov Conversely, attaching a methylsulfonyl group to the nitrogen atom of the indole scaffold resulted in a decrease in activity. The introduction of an acetyl group at the same position had a more varied and less predictable effect on biological activity. nih.gov These findings underscore that even minor alterations at the N-1 position can lead to considerable variations in activity profiles, highlighting the importance of this position for molecular recognition and interaction with target receptors or enzymes. researchgate.netnih.gov

Table 1: Effect of N-1 Substitution on Anticancer Activity of Indole-Acrylonitrile Analogs nih.gov
Parent Compound (N-H)N-1 SubstituentResulting AnalogObserved Change in Activity
Indole-acrylonitrileMethyl (-CH₃)N-Methyl-indole-acrylonitrileGreater or equivalent activity
Indole-acrylonitrileAcetyl (-COCH₃)N-Acetyl-indole-acrylonitrileVaried effect on activity
Indole-acrylonitrileMethylsulfonyl (-SO₂CH₃)N-Methylsulfonyl-indole-acrylonitrileDecrease in activity

Role of the 5-Nitro Group in Modulating Molecular Interactions and Biological Efficacy

The 5-nitro group on the indole ring is a key pharmacophore that significantly influences the molecule's electronic properties and its ability to interact with biological targets. nih.govmdpi.com The nitro group is strongly electron-withdrawing, which can alter the electron distribution within the indole ring system, affecting its reactivity and binding capabilities. mdpi.comsvedbergopen.com

Studies have identified the 5-nitro indole core as a promising lead structure for developing new therapeutic agents. nih.gov Its presence is considered critical for binding to specific biological targets. nih.gov For example, in the context of c-Myc G-quadruplex binders, the 5-nitro group is crucial for improving binding affinity. nih.gov The electron-withdrawing nature of the group can facilitate interactions with nucleophilic sites within protein structures, potentially leading to enzyme inhibition. mdpi.com

The importance of the 5-position substituent is further highlighted by studies on ligands for the benzodiazepine (B76468) receptor (BzR). nih.gov Researchers hypothesized that indole derivatives might adopt different binding conformations depending on the substituent at this position. nih.gov Consequently, 5-nitro and 5-chloro indole derivatives were considered a distinct "family" of ligands compared to their 5-hydrogen (unsubstituted) counterparts, each displaying unique structure-affinity relationships. nih.gov This suggests the 5-nitro group can directly modulate molecular interactions and dictate the binding mode. The nitro group can be considered both a pharmacophore, due to its role in biological activity, and a potential toxicophore, a characteristic that requires careful consideration in drug design. mdpi.comnih.gov

Table 2: Comparative Binding of 5-Substituted Indole Derivatives to c-Myc G-Quadruplex nih.gov
Compound TypeSubstituent at 5-PositionRelative Binding AffinitySignificance
5-Nitroindole derivativeNitro (-NO₂)StrongIdentified as a critical group for binding
5-Aminoindole derivativeAmino (-NH₂)StrongAlso critical for binding, indicating the importance of a substituent at this position
Unsubstituted indoleHydrogen (-H)WeakerDemonstrates the necessity of the 5-position substitution for potent binding

Influence of the Propanenitrile Moiety and Its Modifications on Target Binding

While direct modification studies on the propanenitrile chain of the title compound are not extensively detailed in the provided results, SAR studies on structurally related indole-acrylonitriles offer valuable insights. Acrylonitriles possess a double bond in the chain, making them more rigid than propanenitriles. Research has shown that modifications to this linker region dramatically affect biological activity. nih.gov For instance, replacing the acrylonitrile (B1666552) moiety with an imino-acetonitrile group led to a significant decrease in anticancer activity. nih.gov Furthermore, saturating the double bond of the acrylonitrile (hydrogenation), which converts it to a propanenitrile structure, was associated with very poor activity in that specific series of compounds. nih.gov This suggests that the rigidity and electronic nature of the side chain are finely tuned for interaction with the biological target in that context.

However, the propanenitrile moiety is a key feature in other potent and selective inhibitors. For example, a series of 3-(pyrazol-1-yl)propanenitrile derivatives were developed as selective TYK2 kinase inhibitors for treating immune diseases, demonstrating the utility of this moiety in successful drug design. nih.gov The nitrile group itself can act as a hydrogen bond acceptor or participate in other electronic interactions within a binding pocket, making the entire propanenitrile group a key contributor to target binding.

Systematic Structural Diversification for SAR Elucidation

Systematic structural diversification is a cornerstone strategy for elucidating SAR and optimizing lead compounds. researchgate.net This approach involves creating libraries of related compounds by making targeted modifications at various positions on the molecular scaffold. nih.gov

A clear example of this strategy was the development of novel c-Myc G-quadruplex binders. nih.gov Researchers began by identifying the 5-nitro indole core as a promising lead structure. nih.gov From there, they created a library of new scaffolds based on a "fragment expansion" approach. This involved adding different chemical groups to improve properties like the total polar surface area, which can enhance electrostatic and hydrogen bonding interactions with the target DNA structure. nih.gov This systematic diversification allowed for a detailed evaluation of the SAR, confirming the importance of the 5-nitro group and N-1 position substitutions. nih.gov

This process of molecular editing around a "privileged scaffold" like indole is a common and effective strategy in modern drug discovery. researchgate.netresearchgate.net By generating a diverse set of analogs, researchers can map the chemical space around the core structure, leading to a comprehensive understanding of the structural features required for optimal biological activity. researchgate.net

Comparative SAR with Other Indole-Propanenitrile Analogues and Related Scaffolds

Comparing the SAR of a lead compound with its analogues and other related chemical scaffolds provides a broader understanding of its mechanism and potential for optimization. researchgate.net

Direct comparisons within the indole scaffold have shown that compounds with a 5-nitro or 5-amino group bind more strongly to targets like the c-Myc G-quadruplex than the corresponding unsubstituted indole compound. nih.gov This highlights the critical role of substitution at the 5-position.

Expanding the comparison to different heterocyclic cores reveals further SAR insights. A study investigating the mutagenic activity of nitro-substituted heterocycles in Salmonella typhimurium compared derivatives of indole, indoline, indazole, and benzimidazole. nih.gov The results showed that a nitro group at the C5 position of indole generally resulted in measurable mutagenic activity. nih.gov Comparing these different scaffolds helps to determine whether an observed biological effect is specific to the indole nucleus or is a more general feature of nitroaromatic heterocycles.

In the context of indole-acrylonitrile derivatives, which are unsaturated precursors to indole-propanenitriles, SAR studies have provided valuable comparative data. nih.gov As mentioned previously, N-methyl substituted analogs showed improved anticancer properties over their N-H counterparts. nih.gov Furthermore, the acrylonitrile moiety itself was found to be superior for activity when compared to analogs containing an imino-acetonitrile or a saturated propanenitrile side chain in that particular study. nih.gov These comparisons are crucial for guiding future design strategies, as they delineate the specific structural elements—from the heterocyclic core to the side chains and substituents—that are most conducive to the desired biological effect.

Mechanistic Investigations of Biological Activities

Interactions with Nucleic Acids: G-Quadruplex Binding and Stabilization

G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in the regulation of crucial cellular processes, including gene expression, and have emerged as significant targets for therapeutic intervention, particularly in oncology. The planar aromatic core of the indole (B1671886) scaffold makes it a suitable candidate for interacting with the flat G-tetrads that constitute the core of the G4 structure.

The promoter region of the c-MYC oncogene contains a guanine-rich sequence known to form a G-quadruplex structure. This G4 element, located in the nuclease hypersensitive element III1 (NHE III1), acts as a transcriptional repressor; its stabilization by small molecules can silence c-MYC expression. The overexpression of the c-MYC protein is a hallmark of many human cancers, making the G4 in its promoter a key molecular target for anticancer drug development.

Research into a series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives, which share the core scaffold of 3-(5-nitro-1H-indol-1-yl)propanenitrile, has identified this class of compounds as potent G4 ligands that specifically bind to the c-MYC promoter G-quadruplex. The binding of these ligands stabilizes the G4 structure, which in turn downregulates c-MYC transcription and translation. This inhibition of c-MYC-dependent proliferation leads to cell-cycle arrest and a reduction in cancer cell growth. Furthermore, these compounds have been observed to increase the intracellular concentration of reactive oxygen species, contributing to their antiproliferative effects in cancerous cells.

Understanding the stoichiometry and mode of interaction between a ligand and its DNA target is crucial for rational drug design. For small molecules targeting G-quadruplexes, common binding modes include end-stacking on the external G-tetrads, insertion into the grooves, or intercalation between the tetrads.

Nuclear Magnetic Resonance (NMR) studies on certain pyrrolidine-substituted 5-nitroindole derivatives have provided insight into their binding stoichiometry with the c-MYC G-quadruplex. The spectral data indicate that these ligands interact with the terminal G-quartets at both the 5' and 3' ends of the G4 structure. This interaction occurs with a 2:1 ligand-to-DNA stoichiometry, meaning two molecules of the compound bind to a single c-MYC G-quadruplex. This binding mode is critical for the effective stabilization of the G4 structure and the subsequent biological response.

Binding Characteristics of 5-Nitroindole Derivatives with c-MYC G-Quadruplex
CharacteristicFindingMethod of Analysis
Binding Stoichiometry2:1 (Ligand:DNA)NMR Spectroscopy
Binding SiteTerminal 5'- and 3'-G-quartetsNMR Spectroscopy
Primary Interaction ModeEnd-stackingInferred from binding site data

Enzyme Inhibition and Modulation

In addition to interacting with nucleic acids, indole-based compounds are known to modulate the activity of various enzymes, highlighting their potential as scaffolds for developing targeted inhibitors.

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy-fatty acids, such as epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory, vasodilatory, and organ-protective properties. By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects. Therefore, inhibition of sEH is a therapeutic strategy for managing conditions like hypertension, inflammation, and cardiovascular diseases, as it increases the endogenous levels of protective EETs. While various potent sEH inhibitors have been developed, specific data detailing the inhibitory activity of this compound against sEH is not extensively documented in publicly available literature.

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a common cause of diseases like cancer and inflammatory disorders. Kinase inhibitors have thus become a major class of therapeutic agents. The propanenitrile moiety is found in the structure of some known kinase inhibitors. For instance, a series of 3-(...)-propanenitrile derivatives has been investigated as selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. One such derivative demonstrated potent TYK2 inhibition with an IC50 value of 9 nM and showed good selectivity over other JAK family members.

This suggests that the indole-propanenitrile scaffold could be a valuable starting point for the design of novel kinase inhibitors. The specific kinase inhibition profile and potential multi-targeted activity of this compound itself would require comprehensive screening across the kinome.

Inhibitory Activity of a Structurally Related Propanenitrile Derivative
Compound ClassTarget KinaseReported Potency (IC50)
3-(...)-propanenitrile derivativeTYK29 nM

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By regulating the levels of these signaling molecules, PDEs play a critical role in numerous physiological processes. Inhibitors of PDEs are used to treat a range of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and erectile dysfunction.

Modulation of Cellular Pathways and Processes (in vitro studies)

The 5-nitroindole scaffold, a core component of this compound, has been a focal point of in vitro research to understand its influence on cellular behavior, particularly in the context of cancer.

Induction of Antiproliferative Effects in Cancer Cell Lines

Substituted 5-nitroindole derivatives have demonstrated significant broad-spectrum anticancer activity across various cancer cell lines. nih.govsemanticscholar.org Studies focusing on pyrrolidine-substituted 5-nitroindoles, which are structurally related to this compound, have shown potent antiproliferative effects. For instance, in human cervical cancer (HeLa) cells, certain derivatives inhibited cell proliferation with high efficacy. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for several of these derivatives, highlighting their potential as anticancer agents. nih.gov

Notably, some indole-aryl amide derivatives have also shown selective toxicity towards specific cancer cell lines. mdpi.com For example, one such compound displayed noteworthy activity against the HT29 malignant colon cell line while not affecting healthy human intestinal cells. mdpi.com This selectivity is a crucial aspect of developing targeted cancer therapies.

Antiproliferative Activity of Selected 5-Nitroindole Derivatives in HeLa Cells
CompoundIC50 Value (μM)Reference
Compound 55.08 ± 0.91 nih.gov
Compound 75.89 ± 0.73 nih.gov

Regulation of Gene Expression (e.g., c-MYC downregulation)

A key mechanism underlying the antiproliferative effects of 5-nitroindole derivatives is their ability to regulate the expression of crucial oncogenes, such as c-MYC. nih.govnih.gov The c-MYC gene is a master regulator of many cellular processes including cell cycle progression and metabolism, and its deregulation is a hallmark of many cancers. shef.ac.uk

Research has shown that pyrrolidine-substituted 5-nitroindole compounds can bind to the G-quadruplex (G4) structure in the promoter region of the c-MYC gene. nih.govnih.gov G-quadruplexes are non-canonical DNA structures that can modulate gene expression. By stabilizing this G4 structure, these compounds effectively act as transcriptional repressors, leading to the downregulation of c-MYC at both the messenger RNA (mRNA) and protein levels in HeLa cells. nih.govsemanticscholar.org For example, treatment with one derivative at a concentration of 10 μM resulted in a significant reduction of c-Myc protein expression by approximately 65%. nih.gov This targeted downregulation of a major cancer driver demonstrates a precise mechanism of action.

Generation of Reactive Oxygen Species in Cellular Systems

In addition to gene regulation, 5-nitroindole derivatives have been found to exert their anticancer effects through the induction of oxidative stress. nih.gov These compounds can increase the intracellular concentration of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death. nih.govsemanticscholar.org

The anticancer activity of these compounds is, at least in part, dependent on this ROS generation. nih.gov In studies with HeLa cells, pretreatment with N-acetyl cysteine (NAC), a well-known ROS scavenger, was able to reverse the cytotoxic effects of a 5-nitroindole derivative. nih.gov This finding confirms that the generation of ROS is a critical component of the compound's mechanism for inducing cancer cell death. nih.gov This dual mechanism of c-MYC downregulation and ROS induction makes these compounds particularly effective antiproliferative agents. nih.govsemanticscholar.org

Anti-Parasitic Mechanisms (e.g., antitrypanosomatid activity)

The biological activity of the 5-nitroindole core extends to anti-parasitic applications, particularly against trypanosomatid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis (Chagas disease and Human African Trypanosomiasis). nih.govtandfonline.comnih.gov The nitro group is a key feature in many established anti-parasitic drugs, and its inclusion in the indole scaffold has yielded promising results. nih.gov

In a study exploring novel 5-nitroindole-rhodanine conjugates, several compounds demonstrated potent leishmanicidal activity against both Leishmania (L.) donovani and L. major strains. nih.govtandfonline.com One particular derivative was identified as a potential early lead, exhibiting nanomolar activity against L. major and showing greater selectivity for the parasite over mammalian cells when compared to the reference drug amphotericin B. nih.govtandfonline.comnih.gov However, the study noted that the compounds did not show similar levels of high activity against Trypanosoma species, suggesting a degree of selectivity in their anti-parasitic action. nih.govnih.gov The mechanism for nitro-containing anti-parasitic drugs often involves the enzymatic reduction of the nitro group within the parasite, leading to the formation of toxic radical species that induce lethal cellular damage.

Antileishmanial Activity of a Lead 5-Nitroindole-Rhodanine Conjugate (Compound 3d)
Parasite StrainActivity (IC50, μM)Reference
L. major0.09 ± 0.01 nih.gov
L. donovani0.29 ± 0.06 nih.gov

Antimicrobial Mechanisms (general, for indole derivatives)

Indole and its derivatives are recognized for a wide array of pharmacological activities, including significant antimicrobial effects. These compounds can combat bacteria through various mechanisms. One key area of activity is the inhibition of biofilm formation, which is a protective matrix that bacteria create to shield themselves from antimicrobial agents and host immune responses. Certain indole derivatives have been shown to effectively inhibit biofilm formation in pathogenic bacteria and can even eradicate mature biofilms.

Another mechanism involves the disruption of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence and biofilm formation. By interfering with these signaling pathways, indole derivatives can reduce the expression of genes implicated in bacterial pathogenicity. Furthermore, some indole compounds exhibit direct bactericidal activity, though the precise molecular targets are still under investigation for many derivatives.

Other Investigated Biological Activities (e.g., anti-inflammatory, neuroprotective, plant growth regulation)

The therapeutic and biological potential of the indole scaffold is not limited to anticancer and antimicrobial applications. Researchers have identified several other significant activities.

Anti-inflammatory Activity : Indole derivatives have been shown to possess potent anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators. For instance, some derivatives can suppress the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Others act by selectively inhibiting enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins that mediate inflammation.

Neuroprotective Effects : In the context of neurodegenerative diseases, where oxidative stress is a major contributing factor, indole derivatives have demonstrated neuroprotective capabilities. Many of these compounds are potent antioxidants and scavengers of reactive oxygen species, which helps to protect neurons from oxidative damage. Their mechanisms can also involve the activation of cellular defense pathways, such as the Nrf2-antioxidant responsive element (ARE) pathway, which upregulates the expression of antioxidant enzymes.

Plant Growth Regulation : Beyond medicine, indole derivatives play a crucial role in agriculture and botany. The most well-known example is indole-3-acetic acid (IAA), a natural plant hormone (auxin) that is fundamental for various aspects of plant growth and development. These compounds stimulate processes such as root and fruit formation. Additionally, certain indole derivatives can activate the plant's immune system, enhancing its resistance to both biotic and abiotic stresses, thereby acting as plant immune inducers.

Computational and Theoretical Studies

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand such as 3-(5-nitro-1H-indol-1-yl)propanenitrile might interact with biological macromolecules. Docking predicts the preferred orientation of a molecule when bound to a target, while MD simulations provide insights into the dynamic behavior and stability of the ligand-target complex over time.

G-quadruplexes:

The 5-nitroindole (B16589) scaffold, a core component of this compound, has been identified as a promising framework for ligands that target G-quadruplexes. researchgate.netnih.gov G-quadruplexes are non-canonical secondary structures of nucleic acids found in regions of the genome that are significant for gene regulation, such as in the promoters of oncogenes like c-Myc. nih.gov

Molecular docking studies on related 5-nitroindole derivatives have elucidated their potential binding modes with G-quadruplex DNA. These studies suggest that the planar indole (B1671886) ring system is crucial for interaction, primarily through π-π stacking with the G-tetrads that form the core of the G-quadruplex structure. nih.gov The nitro group, being electron-withdrawing, can influence the electronic properties of the indole ring, potentially enhancing these stacking interactions. The propanenitrile side chain at the N1 position of the indole can further stabilize the complex by fitting into the grooves of the G-quadruplex, where it may form hydrogen bonds or van der Waals interactions with the phosphate (B84403) backbone or loop regions of the nucleic acid. nih.gov

For instance, in a study of pyrrolidine-substituted 5-nitroindoles, NMR spectra indicated that these compounds interact with the terminal G-quartets of the c-Myc G-quadruplex. nih.gov This suggests a binding stoichiometry where the ligand caps (B75204) the ends of the G-quadruplex structure. The specific interactions of this compound would likely involve its 5-nitroindole core stacking onto the terminal G-tetrad, as depicted in the hypothetical binding mode below.

Interaction TypeInteracting Moiety of LigandInteracting Moiety of G-quadruplex
π-π Stacking5-nitroindole ringG-tetrad
Van der WaalsPropanenitrile side chainGrooves/Loops
Hydrogen BondingNitrile nitrogen/Nitro oxygenPhosphate backbone/Loop nucleotides

Enzyme Active Sites:

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. nih.govcuny.eduufms.br For this compound, these calculations can provide valuable information on parameters like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The presence of the strongly electron-withdrawing nitro group at the 5-position of the indole ring is expected to significantly influence the electronic properties of the molecule. This substitution would lower the energy of both the HOMO and LUMO, potentially affecting its reactivity and interaction with biological targets. The MEP map would likely show a region of negative potential around the nitro group and the nitrile nitrogen, indicating their propensity to act as hydrogen bond acceptors. Conversely, the indole N-H proton (in the parent indole) is a hydrogen bond donor, a feature that is modified by the substitution at N1 in the title compound.

PropertyPredicted Characteristic for this compound
HOMO-LUMO Gap A smaller gap compared to unsubstituted indole, suggesting higher reactivity.
Electron Density Lower electron density on the indole ring due to the nitro group.
Molecular Electrostatic Potential Negative potential near the nitro and nitrile groups; positive potential delocalized on the aromatic system.
Reactivity The electron-deficient nature of the indole ring may influence its metabolic stability and interaction with nucleophilic residues in biological targets.

In Silico Predictions of Pharmacokinetic Properties and Drug-Likeness

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in assessing the "drug-likeness" of a compound early in the drug discovery process. For this compound, we can predict its pharmacokinetic profile based on its structural features.

The Lipinski's Rule of Five is a commonly used guideline to evaluate drug-likeness. A compound is likely to be orally bioavailable if it satisfies most of the following criteria: a molecular weight of less than 500 Da, a logP (octanol-water partition coefficient) of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

PropertyPredicted Value/CharacteristicCompliance with Lipinski's Rule
Molecular Weight Approx. 215.2 g/mol Yes (< 500)
logP Moderately lipophilicLikely Yes (< 5)
Hydrogen Bond Donors 0Yes (< 5)
Hydrogen Bond Acceptors 4 (2 from nitro, 1 from nitrile N, 1 from indole N)Yes (< 10)
Oral Bioavailability Predicted to be goodN/A

Further in silico predictions would likely indicate that the compound has good gastrointestinal absorption and can permeate cell membranes. The presence of the nitrile and nitro groups might influence its metabolic pathways, potentially involving reduction of the nitro group or hydrolysis of the nitrile.

Scaffold Hopping and De Novo Design Strategies for Novel Analogues

Scaffold Hopping:

Scaffold hopping is a computational strategy used in drug design to identify novel molecular scaffolds that can mimic the activity of a known active compound. nih.govrsc.org Starting from the this compound scaffold, one could explore alternative heterocyclic cores to the indole ring. For instance, the indole scaffold could be replaced by other bicyclic heteroaromatics like indazole, benzimidazole, or azaindole. nih.govrsc.org This approach aims to discover new chemotypes with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile, while maintaining the key interactions with the biological target. A notable example is the successful scaffold hop from an indole to an indazole core in the development of dual MCL-1/BCL-2 inhibitors. nih.govrsc.org

Original ScaffoldPotential Replacement ScaffoldsRationale for Replacement
IndoleIndazoleSimilar size and shape, different hydrogen bonding pattern.
BenzimidazoleIntroduces an additional nitrogen, altering electronic properties and potential interactions.
AzaindoleModulates pKa and solubility.

De Novo Design:

De novo design involves the computational generation of novel molecular structures with desired properties. nih.gov For designing new analogues of this compound, particularly as G-quadruplex ligands, a de novo design approach could start with the 5-nitroindole core as a fragment that is known to interact with the G-tetrad. The software would then explore different side chains at the N1 position and substitutions at other positions of the indole ring to optimize interactions with the grooves and loops of the G-quadruplex. This could lead to the identification of novel analogues with enhanced binding affinity and selectivity for a specific G-quadruplex structure. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For 3-(5-nitro-1H-indol-1-yl)propanenitrile, the spectrum would exhibit characteristic signals for the protons on the indole (B1671886) ring and the propanenitrile side chain. The electron-withdrawing effect of the nitro group at the C5 position significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield compared to unsubstituted indole. Protons H4 and H6 would be particularly affected. The propanenitrile side chain would show two triplet signals corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-CN), with their proximity to the indole nitrogen and the nitrile group dictating their specific chemical shifts.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound would display distinct signals for each of the 11 carbon atoms. The carbons of the 5-nitroindole (B16589) ring would have chemical shifts influenced by the nitro group and the heterocyclic nature of the ring system. Notably, the carbon atom C5, directly attached to the nitro group, would be significantly deshielded. The nitrile carbon (-C≡N) has a characteristic chemical shift in the 115-125 ppm range, while the two methylene carbons of the propanenitrile chain would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general spectroscopic principles.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2~7.3 - 7.5~125 - 128
H3~6.7 - 6.9~103 - 106
H4~8.5 - 8.7~118 - 120
H6~8.0 - 8.2~117 - 119
H7~7.5 - 7.7~111 - 113
-CH₂- (adjacent to indole N)~4.6 - 4.8~40 - 45
-CH₂- (adjacent to CN)~3.0 - 3.2~18 - 22
C3aN/A~128 - 130
C5N/A~141 - 143
C7aN/A~135 - 137
-C≡NN/A~117 - 120

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₁H₉N₃O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated. HRMS analysis would aim to find a signal corresponding to this exact mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the nitro group (-NO₂) or the propanenitrile side chain. The stability of the indole ring means that fragments corresponding to the intact indole moiety would be prominent.

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion Formula Expected Exact Mass (m/z)
[M+H]⁺C₁₁H₁₀N₃O₂⁺216.0768
[M+Na]⁺C₁₁H₉N₃NaO₂⁺238.0587
[M]⁺C₁₁H₉N₃O₂⁺215.0695

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The most prominent and diagnostic peaks would be from the nitrile and nitro groups. The C≡N stretch of the nitrile group typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. The nitro group (NO₂) gives rise to two strong stretching vibrations: an asymmetric stretch usually found between 1550-1500 cm⁻¹ and a symmetric stretch between 1350-1300 cm⁻¹. Other important signals would include C-H stretching from the aromatic indole ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region. nih.gov

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Nitrile (C≡N)Stretching2260 - 2240
Aromatic C=CStretching1600 - 1450
Nitro (NO₂)Asymmetric Stretching1550 - 1500
Nitro (NO₂)Symmetric Stretching1350 - 1300

X-ray Crystallography and Solid-State Structural Analysis (for related compounds and analogs)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While a crystal structure for this compound itself is not reported, analysis of related 5-nitroindole derivatives provides significant insight into the likely solid-state packing and intermolecular interactions.

Advanced Spectroscopic Techniques in Binding Studies (e.g., Fluorescence-based assays for G-quadruplexes)

The 5-nitroindole scaffold is of significant interest in medicinal chemistry, particularly as a ligand for non-canonical DNA structures like G-quadruplexes (G4s). nih.govd-nb.info Advanced spectroscopic techniques are vital for studying these binding interactions.

Fluorescence-based assays are commonly employed to screen for and characterize G4 binders. nih.gov One such method is the Fluorescence Intercalator Displacement (FID) assay. In this assay, a fluorescent dye that binds to the G-quadruplex is used. When a potential ligand like a 5-nitroindole derivative is introduced and binds to the G4 structure, it displaces the fluorescent dye, leading to a change (often a quenching) in the fluorescence signal. nih.gov This change can be monitored to determine the binding affinity of the compound.

Furthermore, the intrinsic fluorescence of the indole ring system, although potentially quenched by the nitro group, can sometimes be exploited. Changes in the fluorescence properties (intensity, emission wavelength, lifetime) of the ligand itself upon binding to a biological target like a G4 can provide direct evidence of interaction and offer insights into the binding mode and environment. nih.govrsc.org These studies are critical for the development of targeted therapeutic agents. nih.govd-nb.info

Advanced Applications and Future Research Directions

Potential in Medicinal Chemistry Lead Optimization and Preclinical Development

The process of lead optimization is a critical phase in drug discovery, aiming to refine a lead compound's structure to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.comresearchgate.net While 3-(5-nitro-1H-indol-1-yl)propanenitrile itself has not been extensively profiled, its structural components are present in various medicinally relevant molecules, suggesting its potential as a scaffold for drug development.

The 5-nitroindole (B16589) core is a key feature in compounds investigated for diverse therapeutic targets. For instance, derivatives of 5-nitroindole have been synthesized and evaluated as binders for the c-Myc G-quadruplex, a structure implicated in cancer. d-nb.info Furthermore, the broader class of indole (B1671886) derivatives has been optimized to create potent and selective inhibitors for targets such as the TYK2 kinase for inflammatory diseases and the ROR1 receptor in oncology. nih.govnih.gov

Lead optimization of this compound could involve several strategies:

Structure-Activity Relationship (SAR) Analysis : Systematic modification of the indole ring and the propanenitrile side chain would be essential to identify key functional groups responsible for any biological activity. patsnap.com

Bioisosteric Replacement : The nitro group could be replaced with other electron-withdrawing groups (e.g., cyano, sulfonyl) to modulate electronic properties and target interactions. patsnap.com Similarly, the nitrile group could be converted to or replaced by amides, carboxylic acids, or tetrazoles to alter hydrogen bonding capacity and pharmacokinetic profiles.

Scaffold Hopping : The indole core could be replaced by related heterocycles like azaindoles to explore new intellectual property space and improve drug-like properties. patsnap.comd-nb.info

Preclinical development would follow the identification of an optimized lead, involving in vitro and in vivo studies to assess its ADME (absorption, distribution, metabolism, and excretion) and preliminary toxicity profiles. researchgate.net

Table 1: Potential Medicinal Chemistry Modifications and Rationale

Molecular ComponentPotential ModificationRationale for Optimization
5-Nitro Group Reduction to an amine (5-aminoindole)Introduce a basic center, potential for new interactions, may alter metabolic stability. d-nb.info
Replacement with cyano or halogenModulate electronic properties and lipophilicity; explore different binding interactions.
Propanenitrile Side Chain Hydrolysis to carboxylic acidIncrease polarity and introduce a hydrogen bond donor/acceptor.
Reduction to a primary amineIntroduce a basic handle for salt formation or further derivatization.
Indole Core Substitution at other positions (e.g., C2, C3)Explore new vectors for substituent placement to improve potency or selectivity. nih.gov
Replacement with azaindole or benzimidazoleAlter core electronics, solubility, and metabolic profile. d-nb.info

Development as Chemical Probes for Investigating Biological Systems

Chemical probes are specialized small molecules used to study biological systems by selectively interacting with a specific protein or pathway. The indole scaffold is well-suited for this purpose. Recently, indole derivatives have been functionalized with fluorescent tags to create high-affinity probes for studying sigma (σ) receptors, which are of interest in cancer and neurological diseases. acs.org

This compound could serve as a starting point for developing novel chemical probes. The N-propanenitrile chain provides a convenient linker to attach various functional moieties without significantly disturbing the core indole structure that might be responsible for target binding.

Potential strategies include:

Fluorescent Probes : The terminal nitrile could be reduced to an amine and subsequently coupled with fluorophores (e.g., BODIPY, rhodamine) to visualize the localization of a target protein within cells using techniques like confocal microscopy. acs.org

Biotinylated Probes : Attachment of a biotin (B1667282) tag would allow for the affinity-based purification and identification of protein targets through pull-down assays followed by mass spectrometry.

Photoaffinity Probes : Incorporation of a photoreactive group (e.g., an azide (B81097) or diazirine) would enable covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating target identification.

The development of such probes would be invaluable for elucidating the mechanism of action and identifying the specific cellular targets of this class of nitroindoles.

Role in Organic Electronics and Materials Science Research

Indole and its derivatives are recognized for their electron-rich nature, making them attractive building blocks for organic electronic materials. They have been incorporated into organic solar cells and other electronic devices. openmedicinalchemistryjournal.com The electronic properties of this compound, influenced by the electron-withdrawing nitro group and the polar nitrile functionality, suggest it could be a candidate for investigation in materials science.

Potential research directions include:

Organic Semiconductors : The indole core can facilitate π-π stacking, a crucial property for charge transport in organic field-effect transistors (OFETs). The nitro and nitrile groups would significantly modulate the HOMO/LUMO energy levels, potentially leading to materials with n-type or ambipolar charge transport characteristics.

Non-Linear Optical (NLO) Materials : The combination of an electron-rich indole ring and an electron-withdrawing nitro group creates a "push-pull" system, which is a common design strategy for molecules with high NLO activity.

Functional Polymers : The compound could be functionalized with polymerizable groups (e.g., vinyl or acetylene) and incorporated into polymers. Such materials could possess interesting photophysical or electronic properties for applications in sensors or organic light-emitting diodes (OLEDs).

Research in this area would involve synthesizing the compound and its derivatives and characterizing their photophysical properties (absorption, emission), electrochemical behavior (cyclic voltammetry), and performance in prototype electronic devices.

Exploration in Agrochemicals and Plant Physiology (for related compounds)

The indole ring is a fundamental structure in plant biology, most notably as the core of the auxin class of plant hormones (e.g., indole-3-acetic acid). This has spurred extensive research into indole derivatives as potential agrochemicals. researchgate.net Patents and studies have described various indole compounds with potential uses as fungicides, insecticides, and plant growth regulators. google.comgoogle.com

Specifically, certain indole derivatives containing nitro groups have been shown to possess herbicidal properties, reducing the biomass of weeds. researchgate.net This suggests that this compound could be a candidate for screening in agrochemical applications.

Future research could focus on:

Herbicidal Activity : Evaluating the compound's effect on the germination and growth of various weed and crop species to determine its potency and selectivity.

Fungicidal and Insecticidal Screening : Testing the compound against a panel of common plant pathogens and insect pests.

Plant Growth Regulation : Assessing its ability to influence plant development, such as root growth or flowering, which could be beneficial in agriculture. researchgate.net

Structure-activity relationship studies would be crucial to optimize any observed activity, potentially leading to the development of a new class of agrochemicals.

Strategies for Novel Derivative Synthesis and Target Identification

The synthesis of novel derivatives of this compound is essential for exploring the applications outlined above. The foundational structure can be accessed through the N-alkylation of 5-nitroindole with 3-bromopropanenitrile. From this starting point, a wide array of synthetic transformations can be envisioned.

Table 2: Synthetic Strategies for Derivative Generation

Reaction TypeReagents & ConditionsPotential ProductsReference for Method
Palladium-Catalyzed Cross-Coupling Aryl halides, Pd catalyst, base (e.g., Sonogashira, Suzuki)C-C bond formation at halogenated positions of the indole ring. mdpi.commdpi.comresearchgate.net
Reduction of Nitro Group Pd/C, H₂ or SnCl₂5-aminoindole derivatives, which can be further functionalized. d-nb.info
Nef Reaction / Nitrile Conversion Various reagentsConversion of the nitroethyl side chain (if starting from a related precursor) into acetonitriles. mdpi.comresearchgate.netnih.gov
Multi-component Reactions (MCRs) Aldehydes, C-H activated acidsFormation of complex 3-substituted indole derivatives. openmedicinalchemistryjournal.com
Electrophilic Nitration CF₃COONO₂Introduction of additional nitro groups, though regioselectivity would be a challenge. nih.gov

Once a library of derivatives is synthesized and a compound shows significant biological activity, the next critical step is target identification. This can be achieved through several modern techniques:

  • Affinity Chromatography : Using a biotinylated derivative to pull down binding partners from cell lysates.
  • Thermal Proteome Profiling (TPP) : Assessing changes in protein thermal stability across the proteome in the presence of the compound.
  • Computational Docking and Molecular Modeling : Predicting potential binding targets based on the compound's structure, which can then be validated experimentally. nih.gov
  • These strategies will be crucial in moving from a promising chemical structure to a validated tool or therapeutic lead with a known mechanism of action.

    Q & A

    Q. What are the challenges in validating this compound as a precursor for radiopharmaceuticals?

    • Methodological Answer :
    • Ensure isotopic purity (e.g., ¹⁴C labeling at the nitrile group) using autoradiography.
    • Address radiolysis by formulating with stabilizers (e.g., ascorbic acid) and validating stability in PBS buffer .

    Data Contradiction Analysis

    Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

    • Methodological Answer : Solubility discrepancies may arise from polymorphic forms or impurities. Use DSC/TGA to identify crystalline vs. amorphous phases. Compare solubility in DMSO-d₆ (NMR) vs. DMF (UV-Vis) under standardized temperature (25°C) and agitation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.